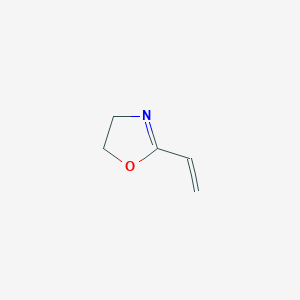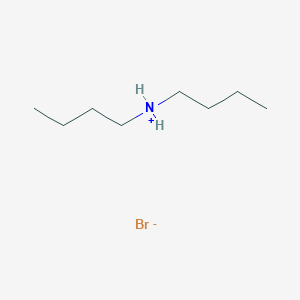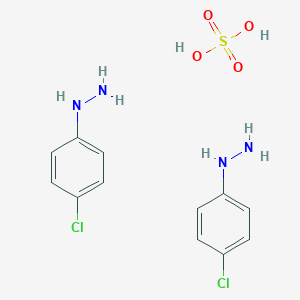
Nitrate de méthyltridodecylammonium
Vue d'ensemble
Description
Methyltridodecylammonium nitrate: is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₁₁]₃N(NO₃)CH₃This compound is primarily used as a phase transfer catalyst and has applications in various fields, including analytical chemistry and industrial processes .
Applications De Recherche Scientifique
Chemistry:
- Methyltridodecylammonium nitrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases .
Biology:
- In biological research, it is employed in the preparation of ion-selective electrodes for the analysis of nitrate ions in various samples .
Medicine:
- While its direct applications in medicine are limited, its role in analytical chemistry indirectly supports medical research by enabling precise measurements of nitrate levels in biological samples .
Industry:
- The compound is used in the production of detergents and surfactants due to its surface-active properties. It also finds applications in the formulation of anti-static agents and emulsifiers .
Mécanisme D'action
Target of Action
Methyltridodecylammonium nitrate is a type of ionophore, which are compounds that transport ions across cell membranes . Its primary targets are the cell membranes where it acts as a nitrate ionophore . Ionophores play a crucial role in maintaining the balance of ions across the cell membrane, which is essential for various cellular functions.
Mode of Action
As a nitrate ionophore, Methyltridodecylammonium nitrate facilitates the transport of nitrate ions across the cell membrane . It does this by forming a complex with the nitrate ion, effectively shielding the ion’s charge and allowing it to pass through the hydrophobic interior of the cell membrane. This interaction with its targets leads to changes in the ion concentration within the cell, which can have various downstream effects.
Biochemical Pathways
Nitrate metabolism involves several steps, including nitrate reduction, nitrite reduction, and nitrogen fixation . Changes in nitrate concentration within the cell could potentially affect these pathways and their downstream effects.
Pharmacokinetics
As a lipophilic compound , it is likely to have good cell membrane permeability, which could impact its bioavailability.
Result of Action
The primary result of Methyltridodecylammonium nitrate’s action is the alteration of nitrate ion concentrations within the cell . This can affect various cellular processes, particularly those involving nitrate metabolism. The exact molecular and cellular effects would depend on the specific cell type and the role of nitrate in its physiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Reaction of Tridodecylamine and Methyl Nitric Acid:
Reactants: Tridodecylamine and methyl nitric acid.
-
Reaction of Dodecyl Ammonium Bromide and Methyl Nitric Acid:
Reactants: Dodecyl ammonium bromide and methyl nitric acid.
Conditions: Similar to the first method, this reaction also requires precise control of temperature and pressure.
Industrial Production Methods:
- The industrial production of methyltridodecylammonium nitrate involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- Methyltridodecylammonium nitrate can undergo oxidation reactions, although specific details on the products formed are limited.
-
Reduction:
- Reduction reactions involving this compound are not well-documented.
-
Substitution:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides and other nucleophiles can be used in substitution reactions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .
Comparaison Avec Des Composés Similaires
-
Tetradodecylammonium Nitrate:
- Similar in structure but with four dodecyl groups instead of three.
- Used in similar applications as a phase transfer catalyst .
-
Tetraoctylammonium Nitrate:
- Contains octyl groups instead of dodecyl groups.
- Also used as a phase transfer catalyst but with different solubility properties .
Uniqueness:
- Methyltridodecylammonium nitrate is unique due to its specific combination of three dodecyl groups and one methyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in certain phase transfer catalysis applications compared to its analogs .
Propriétés
IUPAC Name |
tridodecyl(methyl)azanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.NO3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVMTKBZPOVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585024 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13533-59-0 | |
| Record name | Tridodecylmethylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Methyltridodecylammonium nitrate in nitrate-selective microelectrodes?
A1: Methyltridodecylammonium nitrate functions as a nitrate sensor within the microelectrode []. It achieves this by selectively binding to nitrate ions, allowing the electrode to detect and measure nitrate concentrations in solutions. The research paper highlights that a mixture containing 6% Methyltridodecylammonium nitrate, along with other components like poly(vinyl chloride) and nitrocellulose, exhibited favorable performance in terms of sensitivity and selectivity for nitrate ions [].
Q2: How does the composition of the microelectrode, specifically the inclusion of Methyltridodecylammonium nitrate, impact its performance?
A2: The research paper emphasizes that the specific composition of the microelectrode, including the presence of Methyltridodecylammonium nitrate, significantly influences its performance characteristics []. The researchers compared different nitrate sensor mixtures and found that the one containing Methyltridodecylammonium nitrate demonstrated superior properties, including a wider log-linear range of the calibration curve, a lower detection limit for nitrate, and enhanced selectivity for nitrate over other ions []. These findings highlight the importance of carefully selecting and optimizing the sensor composition, particularly the inclusion of Methyltridodecylammonium nitrate, to achieve optimal microelectrode performance for accurate and reliable nitrate measurements.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)




![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)


